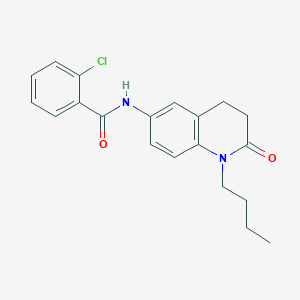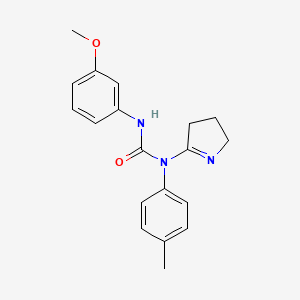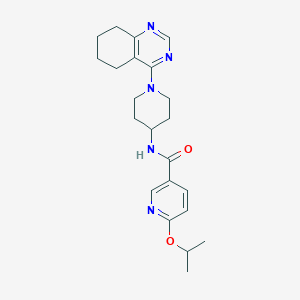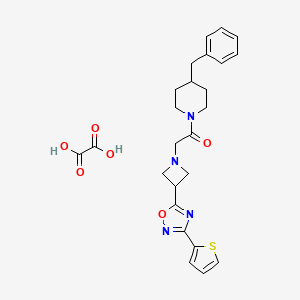![molecular formula C22H23N3OS B2396285 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1019153-66-2](/img/structure/B2396285.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a sulfanyl group, as well as an acetamide moiety attached to a 3-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution with 3,4-Dimethylphenyl Group: The pyrimidine ring is then substituted with a 3,4-dimethylphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimidine ring.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with 3-ethylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring and the sulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **N-(2,4-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a sulfanyl group and an acetamide moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-4-17-6-5-7-19(13-17)24-21(26)14-27-22-23-11-10-20(25-22)18-9-8-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSEBQUIAUVNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
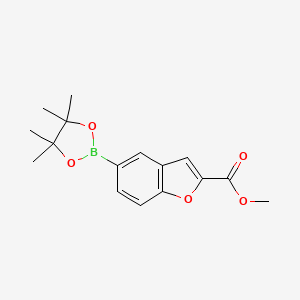
![2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2396205.png)

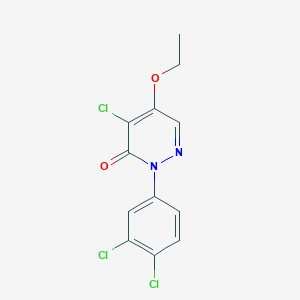
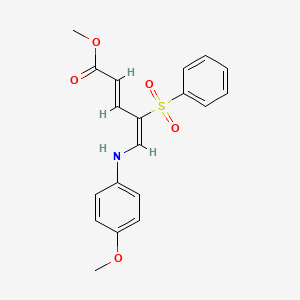
![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)

![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)
